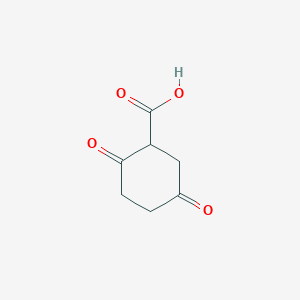

2,5-Dioxocyclohexane-1-carboxylic acid

Description

Contextualization within Cyclohexane (B81311) Derivatives Chemistry

Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry, prized for their conformational properties and as building blocks in the synthesis of a vast array of more complex molecules. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups due to the avoidance of unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.orgquimicaorganica.org These steric considerations are crucial in directing the reactivity and dictating the properties of substituted cyclohexanes. pressbooks.pub

2,5-Dioxocyclohexane-1-carboxylic acid is a functionally rich derivative. The presence of two ketone groups and a carboxylic acid on the cyclohexane framework introduces significant electronic and steric complexity. The electron-withdrawing nature of these carbonyl and carboxyl groups influences the acidity of the α-hydrogens, making them susceptible to enolization and subsequent reactions. This reactivity is a cornerstone of synthetic strategies involving cyclohexane diones. researchgate.net The specific arrangement of these functional groups in this compound makes it a potential precursor for the synthesis of unique heterocyclic systems and other complex organic architectures.

Significance of Multifunctional Organic Acids

Organic acids that possess multiple functional groups are of immense importance in both biological and industrial chemistry. d-nb.info Compounds like citric acid, which have multiple carboxylic acid groups and a hydroxyl group, are central to metabolic processes and are widely used as acidulants and chelating agents in the food and pharmaceutical industries. jk-sci.com The presence of multiple reactive sites on a single molecular scaffold allows for a diverse range of chemical transformations, making them valuable as versatile building blocks in organic synthesis. d-nb.info

This compound fits squarely within this category. It is a trifunctional molecule, and the interplay between the ketone and carboxylic acid functionalities dictates its chemical behavior. The carboxylic acid group provides a handle for forming esters, amides, and other acid derivatives, while the ketone groups are sites for nucleophilic addition, condensation reactions, and reductions. This multifunctionality suggests potential applications in polymer chemistry, as a cross-linking agent, or as a starting material for the synthesis of biologically active molecules.

Historical Perspective on Synthesis and Initial Characterization

While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, its structural motifs are well-represented in the historical development of synthetic organic chemistry. The synthesis of cyclic keto acids and related diones has been a subject of study for over a century.

The foundational methods for constructing cyclic ketones often involve intramolecular condensation reactions. The Dieckmann condensation, first reported by Walter Dieckmann in 1894, is a classic example. mychemblog.comwikipedia.org This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a cyclic β-keto ester. jk-sci.commychemblog.comwikipedia.orgorgoreview.comorganic-chemistry.org Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can then yield a cyclic ketone.

For a molecule like this compound, a plausible synthetic approach would involve a combination of classic reactions. A likely pathway would be a Michael addition reaction followed by a Dieckmann-type cyclization. The Michael reaction, discovered by Arthur Michael in the late 19th century, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org

A hypothetical, yet chemically sound, synthesis for a precursor to this compound could involve the reaction schemes detailed in the interactive table below.

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Michael Addition | A β-keto ester (e.g., ethyl acetoacetate) and an α,β-unsaturated ester (e.g., ethyl acrylate) | A tri-ester intermediate | To assemble the carbon backbone required for the cyclohexane ring. |

| 2 | Dieckmann Condensation | The tri-ester intermediate from Step 1 with a base (e.g., sodium ethoxide) | A cyclic β-keto ester | To form the six-membered ring through intramolecular cyclization. |

| 3 | Hydrolysis and Decarboxylation | The cyclic product from Step 2 with acid and heat | This compound | To remove the ester groups and yield the final target molecule. |

This table outlines a plausible, generalized synthetic strategy based on well-established organic reactions.

The evolution of these methods has seen the introduction of a wider range of starting materials, milder reaction conditions, and the development of asymmetric variants to control stereochemistry. d-nb.info

The structural elucidation of complex organic molecules has evolved dramatically with the advent of spectroscopic techniques. In the early days, chemists relied on elemental analysis, colorimetric tests, and degradation reactions to piece together molecular structures. For a compound like this compound, classical methods would have involved derivatization of the ketone and carboxylic acid groups to confirm their presence.

The modern characterization of this molecule would be unambiguous with the use of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

¹H NMR Spectroscopy: Would show distinct signals for the protons on the cyclohexane ring, with their chemical shifts and coupling constants providing information about their stereochemical environment (axial vs. equatorial). The acidic proton of the carboxylic acid would appear as a broad singlet.

¹³C NMR Spectroscopy: Would clearly show signals for the two ketone carbonyl carbons and the carboxylic acid carbonyl carbon at characteristic downfield chemical shifts. The remaining carbon atoms of the cyclohexane ring would appear at distinct chemical shifts.

Infrared (IR) Spectroscopy: Would exhibit characteristic strong absorption bands for the C=O stretching vibrations of the ketone and carboxylic acid groups. A broad absorption for the O-H stretch of the carboxylic acid would also be prominent.

Mass Spectrometry (MS): Would provide the exact molecular weight of the compound, and the fragmentation pattern would offer further clues about its structure.

Structure

3D Structure

Properties

CAS No. |

405273-63-4 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2,5-dioxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H8O4/c8-4-1-2-6(9)5(3-4)7(10)11/h5H,1-3H2,(H,10,11) |

InChI Key |

GMHPIZGOSZIGNU-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(CC1=O)C(=O)O |

Canonical SMILES |

C1CC(=O)C(CC1=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dioxocyclohexane 1 Carboxylic Acid and Its Derivatives

De Novo Synthesis Pathways

De novo synthesis provides a versatile approach to 2,5-dioxocyclohexane-1-carboxylic acid and its analogues, allowing for the systematic construction of the molecule with a high degree of control over its structure. These methods typically begin with simpler, acyclic starting materials that are strategically assembled into the target cyclic dione (B5365651).

Cyclization Reactions for Core Ring Formation

The formation of the six-membered cyclohexane (B81311) ring is a critical step in the synthesis of this compound. Organic chemists have developed a number of powerful cyclization reactions to achieve this, primarily falling into two categories: intramolecular condensation and intermolecular annulation.

Intramolecular condensation reactions involve the formation of a cyclic structure from a single linear molecule containing two reactive functional groups. The Dieckmann condensation is a classic and widely utilized example of this approach. google.comwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. google.comwikipedia.orglibretexts.orgmasterorganicchemistry.com For the synthesis of a six-membered ring, a 1,7-diester is typically employed. wikipedia.org

The mechanism commences with the deprotonation of an α-carbon to one of the ester groups by a base, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic β-keto ester after elimination of an alkoxide. wikipedia.orglibretexts.org The resulting cyclic β-keto ester can then be further manipulated to introduce the second ketone and the carboxylic acid. The ester group of the cyclic product can be hydrolyzed to a carboxylic acid, which can then be removed via decarboxylation upon heating to yield a cyclic ketone. orgoreview.com

| Reaction | Starting Material Type | Key Reagents | Product Type | Ring Size |

| Dieckmann Condensation | 1,7-Diester | Base (e.g., Sodium Ethoxide) | Cyclic β-keto ester | 6-membered |

Intermolecular annulation strategies involve the formation of a ring by combining two different molecules. The Robinson annulation is a powerful and well-established method for the construction of six-membered rings and is particularly useful for synthesizing cyclohexenone derivatives. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction sequence begins with a Michael addition of a ketone to an α,β-unsaturated ketone, which is then followed by an intramolecular aldol (B89426) condensation to form the cyclic system. wikipedia.orgmasterorganicchemistry.comlibretexts.org

While the classic Robinson annulation yields a cyclohexenone, modifications of this strategy can be employed to generate precursors for this compound. For instance, the use of a β-keto ester or a β-diketone as the Michael donor can lead to a more highly functionalized cyclohexane ring. libretexts.org Research has shown that Michael reactions involving derivatives of 2,5-dioxocyclohexane-1,4-dicarboxylates can lead to annulated products, highlighting the utility of this approach in building upon a pre-existing cyclohexanedione framework. researchgate.net

| Reaction | Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Key Steps | Initial Product |

| Robinson Annulation | Ketone or β-dicarbonyl compound | α,β-Unsaturated Ketone | 1. Michael Addition2. Intramolecular Aldol Condensation | Cyclohexenone derivative |

Functional Group Introduction and Manipulation

Following the formation of the core cyclohexane ring, the precise introduction and modification of functional groups are necessary to arrive at the final this compound structure.

The carboxylic acid group at the 1-position can be introduced at various stages of the synthesis. One common strategy involves carrying an ester group through the cyclization reaction, which is then hydrolyzed in a subsequent step. The Dieckmann condensation, for example, directly yields a cyclic β-keto ester, which can be hydrolyzed to the corresponding carboxylic acid. orgoreview.com

Alternatively, a carboxylic acid or ester group can be present on one of the acyclic precursors before cyclization. For instance, a process for preparing 3,5-dioxo cyclohexane carboxylic acid derivatives involves the cyclization of an acetonylsuccinic acid di-alkyl ester. google.com This approach directly incorporates the carboxylic acid functionality into the cyclic structure. Another method involves the carboxylation of a pre-formed cyclohexanedione, though this can sometimes be challenging in terms of selectivity.

Achieving the specific 2,5-dioxo substitution pattern requires careful control over oxidation states. Often, the initial cyclization product may be a cyclohexenone or a monoketone. The introduction of the second ketone can be accomplished through various oxidation methods.

The selective oxidation of cyclohexanes is a topic of significant research. google.comrsc.org For instance, the aerobic oxidation of cyclohexane can yield cyclohexanone (B45756) and cyclohexanol. rsc.org Further oxidation of a cyclohexanone can lead to a cyclohexanedione. researchgate.net Catalytic methods, sometimes employing transition metals, are often used to achieve selectivity in these oxidation reactions. google.comrsc.orgresearchgate.net

In some synthetic routes, the dione functionality is built-in from the starting materials. For example, the self-condensation of diethyl succinate (B1194679) can lead to 2,5-dicarbethoxy-1,4-cyclohexanedione, which upon hydrolysis and decarboxylation can yield 1,4-cyclohexanedione. chemicalbook.com While this leads to a 1,4-dione, it demonstrates the principle of constructing the dione system directly through the choice of starting materials. The synthesis of 4-acyl-3,5-cyclohexanedione-1-carboxylic acid derivatives also illustrates a pathway where the dione functionality is established early in the synthetic sequence. google.com

Precursor-Based Synthesis

Precursor-based strategies are fundamental in constructing the this compound scaffold. These methods rely on the chemical modification of existing molecular frameworks through various reactions.

The oxidation of cyclohexene (B86901) derivatives is a common strategy for introducing oxygen-containing functional groups. However, when applied to a cyclohexene ring, strong oxidizing agents typically lead to the cleavage of the carbon-carbon double bond. This process, known as oxidative cleavage, results in a ring-opening reaction, forming linear dicarboxylic acids rather than cyclic diones.

For instance, the oxidation of cyclohexene with potent oxidizing agents like acidified or alkaline potassium permanganate (B83412) (KMnO₄) followed by heating leads to the formation of hexane-1,6-dioic acid, commonly known as adipic acid. youtube.com This reaction breaks the cyclic structure entirely. Similarly, cleaner alternatives using hydrogen peroxide with an iron(II) complex catalyst also yield adipic acid as the primary product. mdpi.com While a valuable industrial process, this pathway does not yield the target this compound. The high reactivity of the double bond towards oxidative cleavage makes the selective formation of a cyclic diketone from a cyclohexene carboxylic acid precursor a significant challenge.

A more direct approach involves the modification of pre-existing dioxocyclohexane rings. By starting with a molecule that already contains the core cyclic diketone structure, the synthetic challenge is reduced to tailoring the peripheral functional groups.

A key precursor for this family of compounds is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as diethyl succinylsuccinate. sigmaaldrich.com This symmetric diester is synthesized through the base-catalyzed self-condensation of diethyl succinate. The reaction, a form of Dieckmann condensation, yields the stable 1,4-dioxo framework.

| Reactant | Reagent | Conditions | Product | Melting Point |

|---|---|---|---|---|

| Ethyl succinate | Sodium | Reaction in absolute alcohol, followed by acidification with dilute HCl | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | 126-129 °C |

To obtain this compound from this diester, a two-step transformation involving selective monohydrolysis followed by decarboxylation is required. The selective hydrolysis of one of the two chemically equivalent ester groups in a symmetric molecule is a non-trivial synthetic problem. mdpi.com Achieving this requires carefully controlled reaction conditions, potentially using stoichiometric amounts of base or enzymatic methods to favor the formation of the monoacid-monoester intermediate. Once the monoacid is formed, the subsequent decarboxylation of the β-keto acid moiety can be induced, typically by heating, to yield the final target compound.

The conversion of isomeric structures, such as those containing a 3,5-dioxo arrangement, into the 2,5-dioxo target is another potential synthetic route. While direct isomerization pathways are not extensively documented in scientific literature, derivatives of 3,5-dioxocyclohexanecarboxylic acid are known. A notable example is found in the context of the plant growth regulator Trinexapac-ethyl, which is the ethyl ester of 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylic acid. fao.org A known metabolite of this compound is 4-[cyclopropyl(hydroxyl)methylene]-3,5-dioxocyclohexanecarboxylic acid. publications.gc.ca These examples confirm the existence and stability of the 3,5-dioxo scaffold, though their conversion to the 2,5-dioxo isomer remains a topic for further investigation.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. semanticscholar.org MCRs are widely used in the synthesis of diverse chemical structures, including various cyclic and heterocyclic compounds. nih.gov However, a specific multi-component reaction for the direct, one-pot assembly of the this compound framework is not prominently described in the available literature. The development of such a reaction would represent a significant advancement in the synthesis of this class of molecules.

Derivatization from Related Dioxocyclohexane Structures

Stereoselective Synthesis

Introducing stereochemical control into the synthesis of this compound presents a considerable challenge due to the multiple stereocenters that can exist on the cyclohexane ring. Stereoselective synthesis aims to produce a single desired stereoisomer. While general methods for the stereoselective synthesis of substituted cyclohexane rings exist, such as the synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol from 1,4-cyclohexadiene, specific applications of these methods to produce enantiomerically pure this compound are not well-documented. mdpi.com

The development of stereoselective routes could involve chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials derived from natural sources to guide the stereochemical outcome of the ring-forming or functionalization steps. doi.org Such advanced synthetic strategies would be crucial for investigating the specific biological activities of individual stereoisomers of the target molecule and its derivatives.

Chiral Catalyst-Mediated Approaches

The asymmetric synthesis of functionalized cyclohexanone derivatives often relies on the use of chiral catalysts to control the stereochemical outcome. nih.gov These methods can involve the desymmetrization of prochiral cyclohexadienones or enantioselective transformations of existing chiral centers. nih.gov

One prominent strategy involves the use of chiral transition metal catalysts. For instance, the combination of achiral dirhodium salts with chiral N,N'-dioxide–metal complexes has been effectively used in cascade reactions to produce benzo-fused δ-lactones with excellent enantioselectivity. nih.gov In a model reaction, various chiral ligands were evaluated, demonstrating that both the amino acid backbone and the amide subunits of the ligand significantly influence the enantiocontrol of the reaction. nih.gov

Another approach utilizes organocatalysis. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which share structural motifs with the target compound. rsc.org

Auxiliary-Assisted Asymmetric Syntheses

Auxiliary-assisted asymmetric synthesis is a powerful strategy where a chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction. While specific examples for this compound are not extensively documented, the principles have been applied to similar cyclohexane systems.

A notable example is the use of chiral lithium amides in domino reactions. A chiral lithium amide can initiate an asymmetric conjugate addition-cyclization of a nona-2,7-diendioate to generate chiral cyclohexane derivatives with high stereochemical control. researchgate.net This method has been applied to the synthesis of complex molecules like (1R,5R,9R)-2-azabicyclo-[3.3.1]nonane-9-carboxylic acid. researchgate.net The chiral auxiliary, in this case, the chiral amine of the lithium amide, directs the formation of specific stereocenters on the cyclohexane ring.

Enzymatic or Biocatalytic Pathways

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of complex molecules. Carboxylic acid reductases (CARs) are a class of enzymes that catalyze the reduction of a broad range of carboxylic acids to their corresponding aldehydes. researchgate.net These enzymes show broad substrate specificity, with higher catalytic efficiencies observed for C2 to C6 dicarboxylates and hydroxyacids. researchgate.net Whole-cell bioconversions coupling CAR activity with an aldehyde reductase in E. coli hosts have been used to produce various alcohols from carboxylic acid substrates with yields ranging from 0.5% to 71%. researchgate.net

While a direct enzymatic synthesis of this compound is not prominently reported, biocatalytic cascades have been developed for structurally related compounds. For example, a one-pot biocatalytic cascade for the production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) has been established. nih.govresearchgate.net This system uses galactose oxidase (GalOx) and a lipase (B570770), such as Candida antarctica lipase B (CalB), in a biphasic or microaqueous system. nih.govresearchgate.net Such enzymatic systems demonstrate the potential for developing biocatalytic routes for other dicarboxylic acids.

Optimization of Synthetic Parameters and Scalability

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to enhance yield, purity, and cost-effectiveness while considering environmental impact.

Reaction Conditions and Solvent Effects

Reaction conditions and the choice of solvent are critical for the successful synthesis of cyclohexane derivatives. In the synthesis of related indole (B1671886) derivatives, it was found that conducting the reaction under catalyst-free conditions could lead to an excellent yield (98%). researchgate.net The choice of solvent was also demonstrated to be crucial, with other solvents like THF, DMF, and toluene (B28343) leading to inferior yields. researchgate.net Temperature is another key parameter, with lower temperatures proving detrimental to the reaction yield. researchgate.net

In the synthesis of 2,5-dihydroxyterephthalic acid, a related dicarboxylic acid, a fractional factorial design was used to screen parameters such as pressure, temperature, catalyst ratio, and reaction time. researchgate.net The pressure was kept constant at 10 bar, while temperature, catalyst to disodium (B8443419) salt of hydroquinone (B1673460) (DSH) molar ratio, and reaction time were optimized. researchgate.net

Table 1: Effect of Solvents on Product Yield

| Solvent | Yield (%) |

|---|---|

| Optimal Solvent | 98 |

| THF | Inferior |

| DMF | Inferior |

| CF3CH2OH | Inferior |

| DCE | Inferior |

| Toluene | Inferior |

Data derived from a study on a related indole derivative synthesis, illustrating the critical impact of solvent choice on reaction outcomes. researchgate.net

Yield Enhancement and Purity Improvement

Maximizing yield and ensuring high purity are primary goals in synthetic optimization. For the synthesis of 2,5-dihydroxyterephthalic acid, a mathematical optimization predicted a maximum yield of 83.385% under optimized conditions (200°C, 2.085 catalyst to DSH molar ratio, and 250 minutes reaction time), which was experimentally verified with an 83% yield. researchgate.net

Purification methods are also essential. In the synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME), a custom-made purification protocol involving dissolving the crude mixture in diethyl ether with charcoal, followed by filtration and drying, allowed for the isolation of the product as a pure crystalline powder in 70% yield. unive.it A process for preparing 3,5-dioxo cyclohexane carboxylic acid derivatives notes that the process can be carried out in a single reaction vessel without the need to isolate and purify intermediate compounds. google.com

Table 2: Optimized Conditions for Dicarboxylic Acid Synthesis

| Parameter | Optimized Value | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|

| Temperature | 200°C | 83.385 | 83 |

| Catalyst to DSH Molar Ratio | 2.085 | 83.385 | 83 |

| Reaction Time | 250 minutes | 83.385 | 83 |

Data from the synthesis of 2,5-dihydroxyterephthalic acid. researchgate.net

Industrial Applicability and Green Chemistry Considerations

The industrial applicability of a synthetic route is determined by its scalability, safety, cost-effectiveness, and environmental footprint. Green chemistry principles are increasingly important in this context. The development of one-pot syntheses, which reduce the number of reaction and purification steps, is a key aspect of green chemistry. nih.govarkat-usa.org For example, a one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids has been shown to be highly efficient. organic-chemistry.org

The use of CO2 as a raw material is another green chemistry approach. A protocol for synthesizing C3+ carboxylic acids from alcohols, CO2, and H2 using an iridium(III) acetate (B1210297) and LiI catalytic system has been developed. rsc.org This highlights the potential for using sustainable feedstocks.

For large-scale production, vapor phase reactions can be advantageous. The vapor phase chlorination of 2-thiophenecarbonitrile (B31525) was successfully carried out on a multi-kilogram scale in a laboratory setting. beilstein-journals.org The optimization of this process involved screening reaction temperatures to maximize the yield of the desired product while suppressing the formation of impurities. beilstein-journals.org These examples from related fields provide a framework for developing scalable and green synthetic routes for this compound and its derivatives.

Reactivity and Reaction Mechanisms of 2,5 Dioxocyclohexane 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in 2,5-Dioxocyclohexane-1-carboxylic acid undergoes typical reactions characteristic of this functional group, including esterification, amidation, acyl halide formation, and anhydride (B1165640) synthesis. Furthermore, its β-keto acid-like structure facilitates decarboxylation under certain conditions.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also often serves as the solvent. The reaction proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. Subsequent proton transfers and elimination of water yield the final ester product.

For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 2,5-dioxocyclohexane-1-carboxylate. While specific high-yield procedures for this exact substrate are not extensively detailed in readily available literature, the general principles of Fischer esterification are well-established and applicable.

| Reactant | Reagent | Catalyst | Product | Typical Conditions |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Corresponding Ester | Reflux in excess alcohol |

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality can be converted to an amide through reaction with an amine. Direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable salt. Therefore, the carboxylic acid must first be "activated". Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

A notable application of the dimethyl ester, dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, is in the synthesis of quinacridone (B94251) pigments. This process involves a condensation reaction with anilines. For example, the reaction with 2,4-diamino-phenol yields 2,5-bis-(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester. sciencemadness.orgresearchgate.net In a similar vein, the reaction of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with 3-bromopropylamine (B98683) hydrobromide in the presence of 4-(dimethylamino)pyridine (DMAP) has been used to synthesize a novel flexible red fluorophore. acs.org These reactions, while starting from the ester, are analogous to amidation as they involve the formation of a carbon-nitrogen bond at a carbonyl group.

| Reactant | Reagent | Coupling Agent | Product |

| This compound | Primary or Secondary Amine | DCC or other coupling agents | Corresponding Amide |

| Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | Anilines (e.g., p-cumidine) | Acid catalyst | Di-enamine intermediate for pigments |

Acyl Halide Formation

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of esters, amides, and other compounds. They are typically prepared by treating the carboxylic acid with a variety of halogenating agents. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. The reaction mechanism involves the conversion of the carboxylic acid into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

| Reactant | Reagent | Product | Byproducts |

| This compound | Thionyl Chloride (SOCl₂) | 2,5-Dioxocyclohexane-1-carbonyl chloride | SO₂, HCl |

Anhydride Synthesis

Carboxylic acid anhydrides can be synthesized by the dehydration of two molecules of a carboxylic acid. This is typically achieved by heating the carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). Alternatively, an anhydride can be formed by the reaction of a carboxylate salt with an acyl halide. For cyclic anhydrides, the starting material is a dicarboxylic acid, where intramolecular dehydration leads to the formation of a cyclic product. Given that this compound is a monocarboxylic acid, it would form a symmetric anhydride upon dehydration of two molecules.

Decarboxylative Processes

The presence of a keto group at the β-position relative to the carboxylic acid in one of its tautomeric forms makes this compound susceptible to decarboxylation, particularly upon heating. The mechanism of decarboxylation of β-keto acids typically proceeds through a cyclic, six-membered transition state. In this concerted process, the carboxyl proton is transferred to the carbonyl oxygen, leading to the formation of an enol and the elimination of carbon dioxide. The resulting enol then tautomerizes to the more stable ketone.

This decarboxylation can be a key step in synthetic sequences. For instance, the base-catalyzed dialkylation of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, followed by ester hydrolysis and decarboxylation, has been used to prepare 2,5-didodecylcyclohexane-1,4-dione. sciencemadness.org

| Reactant | Condition | Key Intermediate | Product |

| This compound | Heating | Cyclic transition state leading to an enol | 1,4-Cyclohexanedione |

Reactions of the Dicarbonyl System

The 1,4-dicarbonyl system of this compound is a hub of reactivity, capable of undergoing a variety of transformations. A key feature of this system is its existence in equilibrium with its enol tautomers, which influences its reactivity. The diketone groups exhibit electrophilic character, making them susceptible to nucleophilic attack.

One important reaction is the formation of ketals, which is often employed as a protecting group strategy in multi-step syntheses. For example, the reaction with pentaerythritol (B129877) can lead to the formation of spiro-polyketals. sciencemadness.org

The dicarbonyl moiety can also react with amines to form enamines. Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in alkylation and acylation reactions. The reaction of β-keto esters with amines in the presence of an acid catalyst is a known method for the synthesis of β-enamino esters. organic-chemistry.org

Furthermore, the 1,4-dicarbonyl system is a classic substrate for the Robinson annulation, a powerful ring-forming reaction. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.netwikipedia.org This allows for the construction of fused ring systems, which are common motifs in natural products and other complex organic molecules.

Enolization and Keto-Enol Tautomerism

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, involving the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between the keto and enol forms is a dynamic process and can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton more susceptible to removal by a weak base. youtube.com In a basic medium, an α-hydrogen is directly abstracted by a base to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org

For this compound, several enol forms are possible due to the presence of multiple α-carbons. The stability of the resulting enol is influenced by factors such as conjugation and the substitution pattern of the double bond. libretexts.org In dicarbonyl compounds, the enol form can be particularly stabilized through the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group. libretexts.org While for most simple ketones the keto form predominates at equilibrium, the presence of the second carbonyl group can significantly increase the enol content. libretexts.org

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Description | Effect on this compound |

| Conjugation | The double bond of the enol can be in conjugation with the other carbonyl group, providing additional stability. | The formation of an enol at C1-C2 or C4-C5 would result in a conjugated system, favoring enolization. |

| Hydrogen Bonding | The hydroxyl group of the enol can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen. | This is a significant stabilizing factor for the enol form in 1,3-dicarbonyl systems and could play a role in the enol forms of the target molecule. |

| Solvent | The polarity of the solvent can influence the position of the keto-enol equilibrium. | Polar solvents may favor the more polar tautomer, while nonpolar solvents can stabilize the enol form through intramolecular hydrogen bonding. |

| Substitution | More substituted alkenes are generally more stable. | Enolization towards the more substituted carbon atom is often favored. |

Condensation Reactions

The presence of α-hydrogens and two carbonyl groups in this compound makes it a prime candidate for condensation reactions. researchgate.net These reactions involve a combination of nucleophilic addition and dehydration, leading to the formation of a new carbon-carbon bond and often a molecule of water. researchgate.net

A prominent example is the intramolecular aldol condensation. In the presence of a base, an enolate can be formed by deprotonation of an α-carbon. This enolate can then act as a nucleophile and attack the other carbonyl group within the same molecule, leading to the formation of a cyclic product. Subsequent dehydration of the resulting aldol adduct would yield an α,β-unsaturated ketone. The feasibility of this intramolecular reaction depends on the stability of the resulting ring system, with 5- and 6-membered rings being the most favored.

The self-condensation of diethyl succinate (B1194679), a precursor to the related 2,5-dicarbethoxy-1,4-cyclohexanedione, is a well-established reaction that proceeds via a Dieckmann-type condensation, highlighting the propensity of such systems to undergo intramolecular cyclization. orgsyn.orgchemicalbook.com

Oxidative and Reductive Transformations of Ketones

The ketone functional groups in this compound can undergo both oxidation and reduction.

Reduction: The ketone groups can be reduced to secondary alcohols using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon. The carboxylic acid group can also be reduced by strong reducing agents like LiAlH₄, typically yielding a primary alcohol. researchgate.net The choice of reducing agent is crucial for achieving selective reduction of the ketones without affecting the carboxylic acid.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the cyclohexane (B81311) ring can be cleaved. The liquid-phase oxidation of cyclohexane and its derivatives often leads to the formation of dicarboxylic acids, such as adipic acid, through the cleavage of C-C bonds. researchgate.net While direct oxidation of the ketone is challenging, the enol form can be susceptible to oxidative cleavage.

Reactions Involving the Cyclohexane Ring

Electrophilic Additions

The enol form of this compound possesses a carbon-carbon double bond, which can undergo electrophilic addition reactions. In this reaction, the electron-rich double bond attacks an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Common electrophilic addition reactions include the addition of halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). The regioselectivity of the addition to the unsymmetrical enol would be influenced by the electronic effects of the substituents on the double bond, including the hydroxyl group and the remaining carbonyl and carboxylic acid groups.

Diels-Alder Reactions and Cycloadditions

The enol form of this compound, or a derivative where a double bond is part of a conjugated system, could potentially act as a diene or a dienophile in a Diels-Alder reaction. masterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. chemicalbook.com For the enol to act as a diene, it would need to possess a conjugated diene system.

Alternatively, if the molecule were to be transformed into an α,β-unsaturated ketone via a condensation reaction, this enone system could act as a dienophile in a Diels-Alder reaction with a suitable diene. The reactivity in such cycloadditions is governed by the electronic nature of the diene and dienophile. libretexts.org

Furthermore, [2+2] cycloaddition reactions, often photochemically induced, are known to occur with enones, leading to the formation of four-membered rings. mdpi.comslideshare.net

Substitution Reactions on the Ring System

Substitution reactions on the cyclohexane ring of this compound are dictated by the electronic properties of its functional groups. The presence of two ketone functionalities and a carboxylic acid group significantly influences the reactivity of the ring's carbon atoms.

The carbon atoms alpha to the carbonyl groups (positions 3, 4, and 6) are the most likely sites for substitution reactions. The protons attached to these carbons are acidic due to the electron-withdrawing nature of the adjacent carbonyl groups and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that can participate in various substitution reactions.

Expected Substitution Reactions:

Alkylation: In the presence of a suitable base, the enolate can act as a nucleophile and attack an alkyl halide, leading to the formation of an alkyl-substituted derivative. The regioselectivity of this reaction would depend on the specific base and reaction conditions used.

Halogenation: Under basic conditions, the enolate can react with halogens (e.g., Br₂, Cl₂) to yield α-halogenated products. This reaction is often difficult to control and may result in multiple halogenations.

Aldol Condensation: The enolate can also act as a nucleophile in aldol-type reactions, attacking the carbonyl group of another molecule (either of the same compound or a different aldehyde or ketone), leading to the formation of a new carbon-carbon bond.

Mechanistic Investigations

While specific mechanistic studies for this compound are not documented, the general mechanisms for the reactions of β-keto acids and 1,4-diones provide a strong basis for understanding its chemical transformations.

The elucidation of reaction pathways for this compound would likely involve a combination of experimental techniques and computational modeling.

Experimental Approaches: Key experimental methods would include the isolation and characterization of reaction intermediates and products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Isotope labeling studies, where one or more atoms in the molecule are replaced with their heavier isotopes, could be employed to trace the movement of atoms throughout a reaction mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces of reactions. researchgate.netresearchgate.net These calculations can help identify the most likely reaction pathways by comparing the energies of different possible intermediates and transition states.

A primary reaction pathway for β-keto acids is decarboxylation, which is often facilitated by heating. This would lead to the formation of cyclohexane-1,4-dione. The mechanism of this decarboxylation likely proceeds through a cyclic transition state involving the enol tautomer.

Transition state theory is fundamental to understanding reaction rates and mechanisms. ucsb.edu A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. ucsb.edu

Table 1: Theoretical Transition State Parameters for a Hypothetical Reaction

| Reaction Type | Key Interatomic Distances (Å) in TS | Calculated Activation Energy (kcal/mol) |

| Enolate Alkylation | C-C (forming): ~2.2, C-Br (breaking): ~2.4 | 15 - 25 |

| Decarboxylation | O-H (forming): ~1.5, C-C (breaking): ~1.8 | 20 - 30 |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be determined through transition state analysis. Specific values would require dedicated computational studies.

Kinetic studies measure the rate of a chemical reaction and provide valuable insights into the reaction mechanism. wikipedia.orgjournalcra.com The rate law is a mathematical expression that relates the rate of a reaction to the concentration of the reactants. acs.orgresearchgate.net

To determine the rate law for a reaction of this compound, one would systematically vary the concentration of each reactant (the acid itself, a base, an electrophile, etc.) and measure the initial reaction rate. acs.org

For example, for a base-catalyzed alkylation reaction, the rate law might be expected to take the form:

Rate = k [this compound]ᵃ [Base]ᵇ [Alkyl Halide]ᶜ

Where:

k is the rate constant.

denotes the concentration of the species.

a, b, and c are the reaction orders with respect to each reactant, which are determined experimentally.

Table 2: Hypothetical Kinetic Data for an Alkylation Reaction

| Experiment | [this compound] (M) | [Base] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

Note: This is a hypothetical data set. From this data, one could deduce that the reaction is first order with respect to the acid and the base, and zero order with respect to the alkyl halide, leading to the rate law: Rate = k [Acid]¹ [Base]¹ [Alkyl Halide]⁰ = k [Acid] [Base].

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Understanding the arrangement of electrons within a molecule is fundamental to predicting its chemical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. libretexts.org For 2,5-Dioxocyclohexane-1-carboxylic acid , MO calculations, such as those using the Complete Neglect of Differential Overlap (CNDO/2) or Intermediate Neglect of Differential Overlap (INDO) methods, could be employed to analyze its electronic structure. researchgate.net

A key application of MO theory is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial indicators of chemical reactivity. mongoliajol.info For instance, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In a hypothetical analysis, the distribution of the HOMO and LUMO across the dicarbonyl system and the carboxylic acid group would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Orbital Characteristics

| Orbital | Energy (eV) | Likely Localization | Predicted Reactivity |

|---|---|---|---|

| HOMO | - | Oxygen lone pairs (carbonyl & carboxyl) | Site for protonation and electrophilic attack |

The electron density distribution provides a detailed map of how electrons are spread throughout the molecule. This distribution can be calculated using ab initio MO methods and is essential for understanding chemical bonding and intermolecular interactions. elsevierpure.com

Furthermore, the topology of the electron density can be analyzed to define atomic basins and calculate atomic charges, offering a quantitative measure of the polarity of bonds within the molecule. The electrostatic potential (ESP) mapped onto the electron density surface would highlight regions of positive and negative potential, predicting sites for electrostatic interactions. mongoliajol.info For This compound , the ESP would likely show negative potential around the oxygen atoms and positive potential near the acidic proton of the carboxyl group and the alpha-hydrogens.

Conformational Analysis and Dynamics

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and the energy associated with them. uomustansiriyah.edu.iq

For a cyclic system like This compound , identifying the most stable conformers is crucial. The cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat. The presence of two ketone groups and a carboxylic acid substituent introduces significant complexity.

Computational methods, particularly density functional theory (DFT), would be used to perform a systematic search of the potential energy surface. researchgate.net This search would identify various conformers (local minima) and the transition states that connect them. The conformer with the lowest energy is the global minimum and represents the most populated structure at equilibrium. For this molecule, the chair conformation is expected to be the most stable, but the axial versus equatorial placement of the large carboxylic acid group would be a key question to resolve. The anomeric effect might favor an axial conformation for the carbomethoxy group in related dioxane systems, a phenomenon that could be investigated here as well. researchgate.net

Table 2: Predicted Relative Energies of Hypothetical Conformers

| Conformer | Ring Conformation | Carboxyl Group Position | Predicted Relative Energy (kJ/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0 (Global Minimum) |

| 2 | Chair | Axial | > 0 |

| 3 | Twist-Boat | - | >> 0 |

The molecule is not frozen in its most stable conformation but can dynamically interconvert between different forms. The energy barriers for these processes, such as the inversion of the cyclohexane ring (chair-flip), can be calculated. This dynamic behavior is governed by torsional strains and steric interactions within the molecule.

The energy profile for the rotation of the carboxylic acid group around its single bond to the ring would also be a subject of study. This would reveal the preferred orientation of the -COOH group relative to the ring and the energy penalty for deviating from this orientation. Understanding these dynamic processes is essential for a complete picture of the molecule's behavior.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

Theoretical calculations, often using DFT methods like B3LYP, can predict vibrational frequencies. researchgate.net These predicted frequencies, when properly scaled, can be compared with experimental Infrared (IR) and Raman spectra. For This compound , key predicted vibrations would include the C=O stretching frequencies for the ketone and carboxylic acid groups, the O-H stretch of the carboxyl group, and various C-H and C-C ring vibrations. Differences in the vibrational spectra of different conformers could also be predicted, helping to identify which conformers are present in an experimental sample.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming molecular structure. The predicted chemical shifts for the different protons and carbons in various conformers would help in assigning the signals in an experimental NMR spectrum.

Finally, UV-Vis spectra, which relate to electronic transitions, can be predicted by calculating the energy difference between the ground state and various excited states. The HOMO-LUMO energy gap provides a first approximation of the lowest energy electronic transition. mongoliajol.info For this molecule, transitions involving the n→π* excitation of the carbonyl groups would be expected and could be precisely calculated.

Reaction Mechanism Modeling

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the study of transient species like transition states and the prediction of reaction kinetics.

Understanding the chemical transformations of this compound requires the identification of transition states (TS) for potential reactions. For instance, in a decarboxylation reaction, computational methods can locate the TS structure corresponding to the cleavage of the C-C bond. researchgate.net Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS connects the reactant and product states on the potential energy surface. researchgate.net This provides a detailed picture of the reaction pathway at a molecular level.

By calculating the energies of the reactants, transition states, and products, the energy barrier (activation energy) for a reaction can be determined. This energy barrier is a critical factor in predicting the rate of a reaction. For example, the feasibility of various synthetic transformations or decomposition pathways of this compound could be assessed by comparing the calculated energy barriers for each potential route. researchgate.net

Supramolecular Interactions and Self-Assembly Prediction

The carboxylic acid and ketone functionalities in this compound are capable of forming strong intermolecular interactions, particularly hydrogen bonds. These interactions can lead to the formation of well-defined supramolecular structures through self-assembly.

Computational studies can predict the most stable self-assembled structures. Carboxylic acids commonly form dimeric structures through hydrogen bonding between the carboxyl groups. nih.gov In the case of this compound, the ketone groups could also participate in hydrogen bonding, potentially leading to more complex, extended networks. The interplay of different non-covalent interactions, such as hydrogen bonding and π-π stacking (if aromatic moieties were present), governs the final supramolecular architecture. nih.gov The study of self-assembly in similar cyclic carboxylic acids has revealed the formation of tetrameric rings and other complex patterns, suggesting that this compound could also exhibit rich supramolecular behavior. researchgate.net The prediction of these assemblies is crucial for understanding the crystal packing and material properties of the compound.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring a carboxylic acid group and two ketone functionalities, suggests a high potential for the formation of extensive and robust hydrogen bonding networks. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O). Additionally, the two ketone groups on the cyclohexane ring act as hydrogen bond acceptors.

In a crystalline state, it is anticipated that the carboxylic acid moieties would form strong, dimeric hydrogen bonds. This is a common and highly stable motif where the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R²₂(8) ring motif in graph set notation.

Crystal Packing and Solid-State Phenomena

Given the presence of multiple functional groups capable of forming directional interactions, it is plausible that this compound could exhibit polymorphism, where different crystalline forms with distinct packing arrangements and, consequently, different physical properties could exist. Each potential polymorph would represent a different local minimum on the lattice energy landscape, with its formation being sensitive to crystallization conditions such as solvent, temperature, and pressure.

Without experimental data, key crystallographic parameters cannot be provided. However, a hypothetical table of such data is presented below to illustrate the type of information that a single-crystal X-ray diffraction study would yield.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

Table of Compounds Mentioned

| Compound Name |

|---|

Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2,5-Dioxocyclohexane-1-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would be essential for a complete structural assignment.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational information for the structural analysis of this compound.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on the carbon atoms adjacent to the carbonyl groups would be deshielded and are expected to resonate in the 2-3 ppm range. libretexts.org The remaining protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ketone groups are characteristically found in the highly deshielded region of the spectrum, generally between 180-220 ppm. libretexts.org The carbonyl carbon of the carboxylic acid would also be significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org The remaining carbon atoms of the cyclohexane ring would have chemical shifts in the aliphatic region.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 160 - 180 |

| Ketone Carbonyl (C=O) | --- | 180 - 220 |

| Alpha-Protons (-CH- adjacent to C=O) | 2.0 - 3.0 | --- |

| Cyclohexane Ring Carbons | --- | 20 - 60 |

| Cyclohexane Ring Protons | 1.5 - 2.5 | --- |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry of the molecule, such as the relative orientation of the carboxylic acid group and the substituents on the cyclohexane ring.

Solid-State NMR for Polymorphic Forms

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable technique for their characterization. By analyzing the sample in its solid state, ssNMR can provide information about the local environment of the atoms in the crystal lattice, allowing for the differentiation of various polymorphic forms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₇H₈O₄), HR-MS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. Cleavage of the cyclohexane ring would also be expected, providing further clues about the molecular structure. The fragmentation pattern would be characteristic of the compound and could be used for its identification in complex mixtures.

Soft Ionization Techniques (ESI, MALDI) for Non-Volatile Derivatives

Soft ionization techniques are indispensable for the mass spectrometric analysis of thermally labile and non-volatile compounds like this compound and its derivatives. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for this purpose, as they impart minimal energy to the analyte, thus preserving its molecular integrity.

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI is typically performed in negative ion mode, facilitating the deprotonation of the carboxylic acid group to yield the [M-H]⁻ ion. This allows for the accurate determination of its molecular weight.

MALDI-MS involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. This technique is highly sensitive and can be used to analyze complex mixtures and non-volatile derivatives of the target compound.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional electron density map can be constructed. From this map, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles.

This technique is crucial for establishing the stereochemistry of the molecule. Since the C1 carbon is a stereocenter, this method can unambiguously determine the absolute configuration (R or S) of the chiral center, provided a suitable crystal is obtained and anomalous dispersion effects are measured. The solid-state conformation of the cyclohexane ring, which can exist in various forms such as chair or boat, is also definitively established.

Below is a hypothetical table of crystallographic data for this compound, as would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₇H₈O₄ |

| Formula Weight | 156.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.534 |

| b (Å) | 10.215 |

| c (Å) | 9.872 |

| β (°) | 110.54 |

| Volume (ų) | 805.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.288 |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase present.

PXRD is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct PXRD patterns due to differences in their crystal lattices. This analysis is critical for understanding the physical properties of the solid material, such as solubility and stability. PXRD can also be used for phase identification and to assess the purity of a crystalline sample.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Functional Group Identification and Band Assignments

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band and a strong C=O stretching band. The two ketone groups also produce characteristic C=O stretching bands.

The table below provides typical vibrational band assignments for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) | IR |

| Alkane (C-H) | Stretching | 2950 - 2850 | IR, Raman |

| Ketone (C=O) | Stretching | 1725 - 1705 | IR, Raman |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1680 | IR, Raman |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | IR |

| Carboxylic Acid (O-H) | Bending | 1440 - 1395 | IR |

Hydrogen Bonding Characterization

Hydrogen bonding plays a significant role in the structure and properties of this compound. The carboxylic acid group can form strong intermolecular hydrogen bonds, often resulting in the formation of dimers in the solid state and in non-polar solvents.

Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. The formation of a hydrogen bond typically causes the O-H stretching frequency to shift to a lower wavenumber (red shift) and the band to become significantly broader and more intense. In the case of this compound, the broadness of the O-H stretch centered around 3000 cm⁻¹ is a clear indicator of strong hydrogen bonding. The C=O stretching frequency of the carboxylic acid may also shift depending on its involvement in hydrogen bonding. By analyzing these spectral features, the nature and extent of hydrogen bonding within the material can be thoroughly characterized.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic structure of this compound dictates its interaction with electromagnetic radiation, which can be probed using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insight into the molecule's chromophores and the fate of absorbed energy.

The principal chromophores within this compound are the two ketone carbonyl groups (C=O) and the carboxylic acid functional group (-COOH). The carbonyl groups are primarily responsible for the compound's absorption in the ultraviolet region of the electromagnetic spectrum.

The electronic transitions associated with these groups are typically:

n → π* (n-to-pi-star) transitions: These are characteristic of the carbonyl groups. They involve the excitation of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. These transitions are symmetry-forbidden, resulting in weak absorption bands, typically observed in the 270-300 nm range.

π → π* (pi-to-pi-star) transitions: These transitions, also associated with the carbonyl and carboxyl groups, are of higher energy and result in strong absorption bands at shorter wavelengths, usually below 200 nm.

The UV absorption spectrum is sensitive to the molecular environment. The pH of the solution can influence the protonation state of the carboxylic acid group, potentially causing shifts in the absorption maxima sielc.com. For accurate analysis, especially when coupled with techniques like HPLC, selecting a detection wavelength that corresponds to an absorption maximum is crucial sielc.com. For many carboxylic acids, detection wavelengths around 200-214 nm are utilized sielc.comsielc.com.

Table 1: Chromophores and Associated Electronic Transitions

| Chromophore | Functional Group | Typical Transition | Expected Wavelength Region |

| Carbonyl | C=O | n → π | ~270-300 nm (Weak) |

| Carbonyl | C=O | π → π | < 200 nm (Strong) |

| Carboxyl | -COOH | n → π* / π → π* | < 220 nm (Strong) |

Upon absorption of a photon and promotion to an electronically excited state (e.g., the S1 state), the molecule can undergo several de-excitation processes. The study of these pathways constitutes its excited-state dynamics. researchgate.net For organic molecules containing carbonyl groups, the excited state often has significant charge-transfer character. mdpi.com

The primary decay mechanisms for a molecule like this compound are expected to be:

Internal Conversion (IC): This is a non-radiative process where the molecule relaxes from a higher electronic state to a lower one (e.g., S1 → S0) without emitting light. The energy is dissipated as heat through vibrational relaxation. mdpi.com For many organic chromophores with carbonyl groups, IC can be an extremely fast and efficient decay pathway, often occurring on a picosecond timescale. mdpi.com

Fluorescence: This is a radiative process where a photon is emitted as the molecule relaxes from the S1 state to the S0 ground state. The efficiency of this process (the fluorescence quantum yield) depends on how effectively other decay pathways, like internal conversion, compete. Given that carbonyl compounds often exhibit rapid internal conversion, they may display weak fluorescence.

Intersystem Crossing (ISC): This process involves a transition from a singlet excited state (S1) to a triplet excited state (T1). While common in some carbonyl-containing molecules, its efficiency in this specific structure would require experimental determination. mdpi.com

The investigation of these ultrafast dynamics typically involves time-resolved spectroscopy techniques, which can capture the real-time evolution of the excited-state population. researchgate.net The solvent can also play a critical role in the excited-state lifetime, influencing the stability of charge-transfer states and the rate of relaxation. mdpi.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary methods employed for these purposes.

HPLC is a robust technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. researchgate.net The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For this compound, a reverse-phase HPLC (RP-HPLC) method is generally suitable. sielc.com

Stationary Phase: A non-polar column, such as one packed with silica (B1680970) particles chemically bonded with C18 alkyl chains, is commonly used. Specialized mixed-mode columns that utilize both reverse-phase and ion-exchange mechanisms (e.g., Primesep B2) can also offer unique selectivity for carboxylic acids. sielc.com

Mobile Phase: A polar mobile phase is used, typically a mixture of water and a miscible organic solvent like acetonitrile. sielc.com To ensure good peak shape and control the ionization of the carboxylic acid group, a modifier such as formic acid, perchloric acid, or trifluoroacetic acid (TFA) is often added to the mobile phase to maintain a low pH. sielc.comsielc.comsielc.com

Detection: UV detection is the most common method. The wavelength is selected based on the chromophores present in the molecule, as discussed in section 5.5.1. A wavelength of 200 nm is often effective for detecting dicarbonyl carboxylic acids. sielc.com

Table 2: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Description | Example | Reference(s) |

| Column | Primesep B2, 4.6x150 mm | Mixed-mode (reverse-phase/anion-exchange) | sielc.com |

| Newcrom BH, 4.6x150 mm | Reverse-phase | sielc.com | |

| Mobile Phase | Acetonitrile (MeCN) / Water | Isocratic or gradient elution | sielc.com |

| Buffer/Modifier | Formic Acid or Perchloric Acid | To control pH and improve peak shape | sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate | sielc.com |

| Detection | UV Absorbance | 200 nm or 250 nm | sielc.comsielc.com |

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is often challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. silae.it

The typical workflow for GC-MS analysis involves:

Derivatization: The carboxylic acid is converted to an ester, most commonly a methyl ester, by reacting it with a methylating agent. silae.it This process significantly increases the volatility of the compound.

Separation: The derivatized sample is injected into the GC, where it is vaporized. The components are separated as they travel through a capillary column (e.g., an Innowax or 5%-phenyl/95%-dimethylpolysiloxane column) propelled by an inert carrier gas like helium. silae.itresearchgate.net Separation is based on the compounds' boiling points and interactions with the column's stationary phase.

Detection and Identification: As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries (e.g., NIST, WILEY). silae.it

Table 3: General Workflow for GC-MS Analysis

| Step | Purpose | Common Method/Parameter | Reference(s) |

| 1. Derivatization | Increase volatility and thermal stability | Conversion to methyl ester | silae.it |

| 2. GC Separation | Separate components of the mixture | Capillary column (e.g., Innowax, 30m x 0.25mm) | silae.it |

| Temperature-programmed oven (e.g., 50-250°C) | silae.it | ||

| Helium carrier gas | silae.it | ||

| 3. MS Detection | Identify separated components | Electron Impact (EI) ionization | researchgate.net |

| Mass spectrum analysis and library matching | silae.it |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The dense functionalization of 2,5-Dioxocyclohexane-1-carboxylic acid makes it a valuable starting material for the construction of more elaborate molecular architectures.

The 1,4-dicarbonyl motif within this compound is an ideal substrate for the Paal-Knorr synthesis, a powerful and widely used method for constructing five-membered heterocyclic rings. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a heteroatom source to yield substituted furans, pyrroles, and thiophenes. wikipedia.org The reaction is typically acid-catalyzed and proceeds through the formation of a cyclic hemiacetal (for furans) or hemiaminal (for pyrroles), followed by dehydration to form the aromatic heterocyclic ring. alfa-chemistry.comorganic-chemistry.org

The general transformations possible using a 1,4-dicarbonyl compound like this compound are summarized below.

| Heterocycle | Reagent(s) | Conditions | Reference(s) |

| Furan | Dehydrating Agent | Acid catalyst (e.g., H₂SO₄, P₂O₅) | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| Pyrrole | Primary Amine (R-NH₂) or Ammonia | Weakly acidic or neutral conditions | rgmcet.edu.inorganic-chemistry.org |

| Thiophene | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Heat | wikipedia.org |

In the context of this compound, these reactions would yield a bicyclic product where the newly formed heterocyclic ring is fused to the cyclohexane (B81311) core, which also bears a carboxylic acid group, providing a handle for further functionalization.

While direct synthesis of natural product analogues starting from this compound is not extensively documented in the available literature, its structure represents a valuable scaffold for such endeavors. The rigid cyclohexane ring provides a defined three-dimensional framework, and its multiple functional groups (two ketones and a carboxylic acid) offer sites for controlled chemical modification. This strategy aligns with diversity-oriented synthesis, where complex and diverse molecules are built from a common core. researchgate.net